molecular formula C18H14N4S B13944957 1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13944957
M. Wt: 318.4 g/mol
InChI Key: XRBPMKFTJGMGAR-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 1,2-dihydroacenaphthylen-1-yl group and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The starting materials often include acenaphthene derivatives and pyrazolo[3,4-d]pyrimidine precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane or toluene.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

    Reaction Time: The duration can vary from a few hours to several days depending on the specific reaction steps.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Halogenation using bromine in chloroform at low temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one
  • 1,2-Dihydroacenaphthylen-1-yl acetate
  • (1R)-1-(1,2-dihydroacenaphthylen-5-yl)ethan-1-amine

Uniqueness

1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both the 1,2-dihydroacenaphthylen-1-yl and methylthio groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

1-(1,2-dihydroacenaphthylen-1-yl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H14N4S/c1-23-18-19-9-13-10-20-22(17(13)21-18)15-8-12-6-2-4-11-5-3-7-14(15)16(11)12/h2-7,9-10,15H,8H2,1H3

InChI Key

XRBPMKFTJGMGAR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=NN(C2=N1)C3CC4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

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